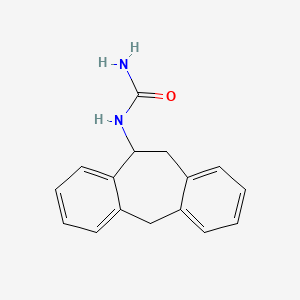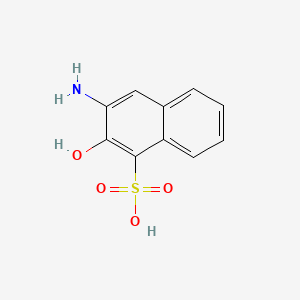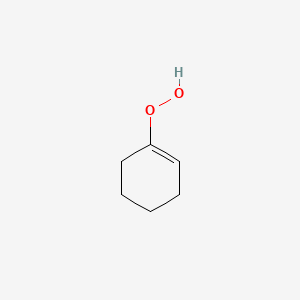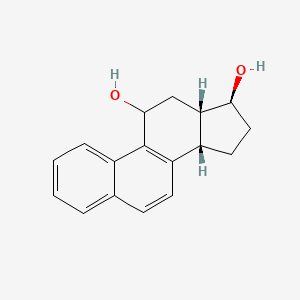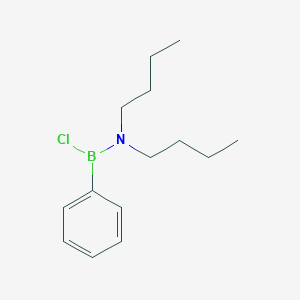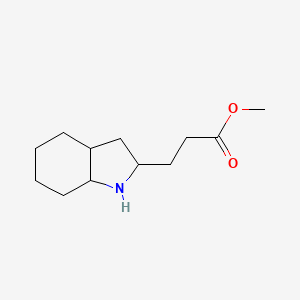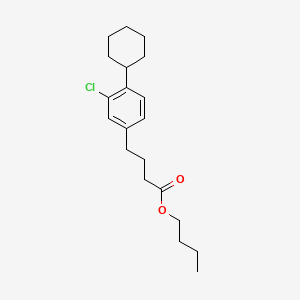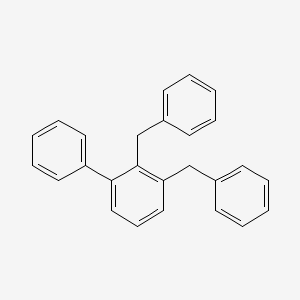
2,3-Dibenzyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibenzyl-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The structure of 2,3-Dibenzyl-1,1’-biphenyl includes two benzyl groups attached to the biphenyl core, making it a unique and interesting molecule for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl compounds, including 2,3-Dibenzyl-1,1’-biphenyl, can be achieved through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as CuCl . This method is known for its mild conditions and good yields.
Another method involves the Ullmann reaction , which constructs biphenyl frameworks from aryl halides in the presence of copper. This reaction, however, requires harsh conditions and may have erratic yields .
Industrial Production Methods
In industrial settings, the production of biphenyl compounds often utilizes catalytic coupling reactions such as the Kharasch, Negishi, Stille, and Suzuki reactions . These methods are favored for their efficiency and scalability, although they may involve complex work-ups and expensive catalysts.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibenzyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Chlorine (Cl₂) in the presence of a catalyst like iron (Fe) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated biphenyls, nitro biphenyls, or sulfonated biphenyls.
Scientific Research Applications
2,3-Dibenzyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibenzyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, biphenyl derivatives have been studied as PD-1/PD-L1 inhibitors , which are important in cancer immunotherapy . The compound may interact with proteins and enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of polyphenylene dendrimers.
Benzyl alcohol: A simple aromatic alcohol with various industrial applications.
Diphenyl disulfide: An organic disulfide used in organic synthesis.
Uniqueness
2,3-Dibenzyl-1,1’-biphenyl is unique due to its specific structure, which includes two benzyl groups attached to the biphenyl core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
31307-60-5 |
|---|---|
Molecular Formula |
C26H22 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1,2-dibenzyl-3-phenylbenzene |
InChI |
InChI=1S/C26H22/c1-4-11-21(12-5-1)19-24-17-10-18-25(23-15-8-3-9-16-23)26(24)20-22-13-6-2-7-14-22/h1-18H,19-20H2 |
InChI Key |
SAOWVTXHYIAIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



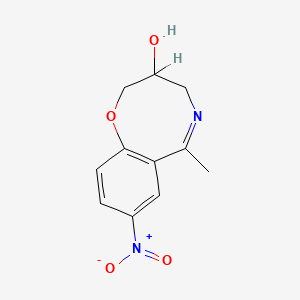
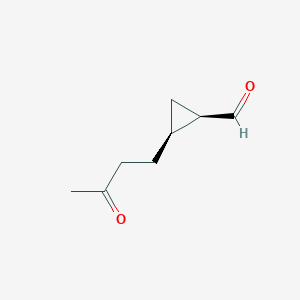
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
